5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyrazol-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVKTBSNTUPMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationships Sar and Molecular Design Principles
Positional and Substituent Effects on the Indole (B1671886) Ring System
The indole nucleus is a versatile scaffold whose biological activity can be finely tuned by the nature and position of its substituents.
Influence of Electron-Donating and Electron-Withdrawing Groups on Indole Activity
The electronic properties of substituents on the indole ring significantly impact the molecule's interaction with its biological targets. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to be well-tolerated on the indole nucleus in various heterocyclic systems, leading to compounds with comparable biological activities. nih.gov This suggests a degree of flexibility in molecular design, allowing for the optimization of properties like solubility and metabolism without necessarily sacrificing potency.
However, in some series of pyrazole-containing compounds, a clear distinction has been observed. Analogs featuring EDGs (e.g., methyl) on an aromatic ring have demonstrated more potent anti-inflammatory activity than those with EWGs (e.g., nitro). globalresearchonline.net This indicates that for certain targets, increasing the electron density of the aromatic system may be favorable for binding and efficacy. The specific effect of any substituent is highly dependent on the target protein and its binding pocket.
Effects of Alkylation at Indole Nitrogen (N1)
The hydrogen atom at the N1 position of the indole ring is a potential hydrogen bond donor, and its substitution can have profound effects on biological activity. In a study on a closely related tetrahydro-pyrido[4,3-b]indole scaffold, methylation of the indole nitrogen resulted in a marked reduction of activity. acs.org This suggests that the N1-H may be involved in a crucial hydrogen-bonding interaction with the biological target. The loss of this interaction upon alkylation cannot be compensated for, leading to diminished potency.
This finding underscores the importance of the N1 position as a key pharmacophoric feature. The inertness of the indole N-H to certain reagents can present synthetic challenges, but its role as a hydrogen bond donor is often critical for molecular recognition at the active site of a receptor or enzyme. researchgate.net Therefore, in the design of analogs of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, modification at the N1 position should be approached with caution, as it is likely to disrupt key binding interactions.
Structural Modulations on the Pyrazole (B372694) Ring and its Linkage
The pyrazole moiety is a bioisostere of other aromatic rings and offers unique properties, including the ability to participate in hydrogen bonding and improve physicochemical characteristics like lipophilicity and solubility. nih.gov Modifications to this ring are a key strategy for optimizing activity.
Importance of Pyrazole N1-Substitutions
In the 2-(1H-pyrazol-1-yl)-1H-indole scaffold, the pyrazole ring is attached to the indole core via its N1 atom. The nature of substitutions on the pyrazole nitrogen atoms is a critical factor in determining biological activity. In studies of other pyrazole-containing compounds, such as 3,5-diphenylpyrazoles designed as enzyme inhibitors, the N-unsubstituted (N-H) analog was found to be highly potent. scispace.comresearchgate.net The introduction of lipophilic groups at the N1 position, such as a methyl or phenyl group, led to a significant decrease in activity. scispace.comresearchgate.net This highlights the role of the pyrazole N-H as a potential hydrogen bond donor, which can be crucial for anchoring the molecule in a protein's binding site. Alkylation of unsymmetrically substituted pyrazoles can produce a mixture of N1 and N2 isomers, and the specific regioisomer can be critical for achieving the desired biological effect. nih.gov
Variation of Substituents on Pyrazole Carbons (e.g., 5-methyl)
Substituents on the carbon atoms of the pyrazole ring play a vital role in modulating potency and selectivity. SAR studies on a series of tetrahydro-pyrido[4,3-b]indoles, which feature a pyrazolyl residue, demonstrated the critical nature of this substitution pattern. acs.org The analog with a 5'-trifluoromethyl group on the pyrazole ring was identified as a highly effective potentiator of the CFTR protein. acs.org Replacing this optimal group with other substituents led to a significant loss of activity, as detailed in the table below.
| Compound Analogue | Substitution at Pyrazole 5'-Position | EC₅₀ (μM) | Maximum Efficacy (Eₘₐₓ) |
|---|---|---|---|
| Analog 1 | -CF₃ | 0.14 | 1.00 |
| Analog 2 | -H (unsubstituted) | 10.6 | 0.17 |
| Analog 3 | -CH₃ (methyl) | 60.0 | 0.59 |
| Analog 4 | -CH(CH₃)₂ (isopropyl) | 5.7 | 0.95 |
| Analog 5 | -C₆H₅ (phenyl) | 0.82 | 0.84 |
As the data illustrates, removal of the trifluoromethyl group (Analog 2) or its replacement with methyl (Analog 3), isopropyl (Analog 4), or phenyl (Analog 5) groups resulted in a marked decrease in potency and/or efficacy. acs.org Similarly, in another study on antitubercular agents, an unsubstituted pyrazole ring led to a considerable loss of potency, reinforcing that an appropriately substituted pyrazole moiety is essential for maintaining biological activity. acs.org These findings collectively indicate that the size, electronics, and lipophilicity of substituents on the pyrazole carbons are key determinants of molecular interactions and biological outcomes.
Linker Chemistry between Indole and Pyrazole Units
In more complex analogues, the introduction of a linker, such as a methylene (-CH2-), carbonyl (-CO-), or other small chemical groups, between the indole and pyrazole moieties can significantly impact biological activity. The length, rigidity, and chemical nature of the linker can influence several key parameters:
Conformational Flexibility: A longer, more flexible linker allows the indole and pyrazole rings to adopt a wider range of spatial arrangements, which can be advantageous for optimizing interactions with a binding site.
Vectorial Orientation: The linker dictates the direction in which the two ring systems are presented, which is crucial for aligning with specific pockets or residues within a target protein.
Introduction of New Interaction Points: The linker itself can introduce new hydrogen bond donors or acceptors, or hydrophobic interaction points, thereby modulating the binding affinity and selectivity.
For instance, in a series of indole-pyrazole hybrids, the linkage is achieved through a methylene bridge at the C3 position of the indole ring. mdpi.com The chemistry of this linker is fundamental to the tautomer-selective synthesis of these compounds. mdpi.com
Conformational Analysis and Bioactive Conformations in SAR
The three-dimensional conformation of a molecule is paramount to its biological activity. Conformational analysis of this compound would involve determining the preferred spatial arrangement of the indole and pyrazole rings relative to each other. The bioactive conformation is the specific 3D structure that a molecule adopts when it binds to its biological target. This conformation may or may not be the lowest energy conformation in solution.
For related indole-pyrazole hybrids, X-ray crystallography has revealed distinct conformational preferences. The molecular conformation can be described by a pair of torsion angles, φ1 and φ2, along the bonds of the linker connecting the two rings. mdpi.com In one study of indole-pyrazole hybrids with a methylene linker, two main types of conformers were identified, demonstrating the molecule's ability to adapt to its environment, such as the forces within a crystal lattice. mdpi.com These conformers are distinguished by the relative orientation of the pyrazole nitrogen atom with respect to the indole plane. mdpi.com
The absolute values for the torsion angle φ1 have been observed to vary from 53.5(4)° to 97.7(3)°, while φ2 covers a much broader range from 24.5(4)° to 124.5(3)°. mdpi.com This variability highlights the conformational flexibility that can be introduced by even a simple linker.
The bioactive conformation is often not the most populated or the lowest energy state of a molecule in solution. mdpi.com Computational studies, in conjunction with experimental data, can help to identify the likely bioactive conformation and guide the design of new analogues that are pre-organized into this active shape, potentially leading to enhanced potency.
Biological Target Identification and in Vitro Mechanistic Investigations
Molecular and Cellular Mechanistic Studies
To further understand the biological effects of these compounds, studies on their impact on cellular processes such as the cell cycle are conducted.
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Therefore, compounds that can arrest the cell cycle are of significant interest as potential anticancer agents.
Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. Treatment of cancer cells with bioactive compounds can lead to an accumulation of cells in a specific phase, indicating cell cycle arrest. For example, a study on pyrazole-indole hybrids 7a and 7b showed that they induced cell cycle arrest in HepG2 cells. nih.govacs.org Similarly, the tubulin polymerization inhibitor e19 was found to cause cell-cycle arrest in the G2/M phase in HeLa cells. nih.govresearchgate.net Another indole-pyrazole hybrid, compound 18 , also demonstrated the ability to cause cell cycle arrest at the G2/M phase in Huh7 and Mahlavu hepatocellular cancer cells. nih.gov Furthermore, a pyrazole (B372694) derivative, compound 4 , was shown to induce cell cycle arrest at the G2/M phase in HOP-92 non-small cell lung cancer cells. nih.gov These findings suggest that a common mechanism of action for these pyrazole-indole derivatives is the disruption of microtubule dynamics, leading to a halt in cell division at the G2/M checkpoint.
Apoptosis Induction Pathways
There are no available scientific studies detailing the activity of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole in the induction of apoptosis or its effects on any related molecular pathways. Research on other structurally different pyrazole and indole (B1671886) derivatives has shown apoptosis-inducing capabilities, but these findings are not applicable to the specified compound. nih.govnih.govresearchgate.netnih.govcore.ac.uk
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, Reactive Oxygen Species)
No data exists in the scientific literature regarding the modulation of intracellular signaling pathways, such as NF-κB or the generation of Reactive Oxygen Species (ROS), by this compound. While some pyrazole-containing compounds have been shown to generate ROS and some indole derivatives can modulate NF-κB, these activities have not been documented for this specific molecule. nih.govnih.govnih.govresearchgate.net
Protein Binding and Interaction Studies (e.g., Bcl-2 protein)
There is no evidence in the reviewed literature of protein binding or interaction studies conducted with this compound, including with the anti-apoptotic protein Bcl-2. Although various pyrazole and indole-based compounds have been investigated as potential inhibitors of Bcl-2, no such research has been published for this compound. nih.govnih.govnih.govrsc.org
Identification of Specific Biological Targets
Specific biological targets for this compound have not been identified in the available literature.
Interaction with Enzymes (e.g., Prostaglandin Reductase, Cystathionine γ-Lyase)
No studies were found that describe the interaction of this compound with any enzymes, including Prostaglandin Reductase or Cystathionine γ-Lyase. While some pyrazole-indole conjugates have been assessed for inhibitory activity against other enzymes like α-glucosidase and cyclooxygenases, this specific compound has not been evaluated. researchgate.netmdpi.com
Receptor Binding Profiling
A receptor binding profile for this compound is not available in the public domain. There are no published studies screening this compound against a panel of biological receptors.
Nucleic Acid Interactions (e.g., c-Myc G-quadruplex DNA)
There is no research available that investigates the interaction between this compound and nucleic acid structures, including the c-Myc G-quadruplex DNA. The potential for indole-based ligands to act as G-quadruplex stabilizers is an active area of research, but studies have focused on other, structurally distinct compounds. nih.govnih.govresearchgate.netscispace.com
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations: An Uncharted Territory
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, there are no publicly available studies detailing its interaction with any specific protein target.
Ligand-Protein Interaction Profiling
Currently, there is no documented ligand-protein interaction profiling for this compound. Such a study would typically involve docking the compound against a panel of known protein targets to identify potential biological activities.
Prediction of Binding Affinities and Modes
The prediction of binding affinities, often expressed as a docking score or binding energy, and the specific geometric arrangement of the ligand within a protein's active site are fundamental outcomes of molecular docking studies. However, no such predictions have been reported for this compound.
Identification of Key Binding Residues and Hotspots
Without a defined protein target and corresponding docking studies, the key amino acid residues that would form significant interactions—such as hydrogen bonds, hydrophobic interactions, or pi-stacking—with this compound have not been identified.
Molecular Dynamics Simulations: Elucidating Dynamic Behavior Awaits Investigation
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and the stability of its interactions with a protein.
Conformational Stability and Flexibility Analysis
The conformational stability and flexibility of this compound, both in isolation and within a protein-ligand complex, have not been explored through MD simulations. Such analyses would reveal the compound's structural dynamics, which are crucial for its biological function.
Dynamic Binding Pathway Elucidation
The pathway through which this compound might enter and bind to a protein's active site is a complex process that can be elucidated through advanced MD simulation techniques. As with other computational aspects, this remains an uninvestigated area for this particular compound.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of heterocyclic compounds like indole-pyrazole derivatives. niscpr.res.inresearchgate.net These computational methods allow for the prediction of optimized geometries, electronic effects, and the fundamental interactions that influence the biological and chemical reactivity of these molecules. niscpr.res.inresearchgate.net
Studies on related indole (B1671886) derivatives incorporating pyrazole (B372694) moieties frequently utilize DFT methods, often with the B3LYP functional combined with basis sets like 6-31G* or 6-311++G(d,p), to analyze their ground state geometries and electronic characteristics. niscpr.res.injcsp.org.pkresearchgate.net For instance, the optimization of N-methylated indolyl pyrazole derivatives has been performed to understand their structural parameters and predict their stability. niscpr.res.in Similar DFT approaches have been applied to investigate the monomeric and dimeric features of substituted oxindoles, which share the core indole structure, to predict electronic and reactivity features. researchgate.net The choice of basis set can influence the computational cost and accuracy, with Def2-TZVP noted for providing low energy values, though requiring more computational time than alternatives like 6-311G(d,p). dntb.gov.ua These theoretical calculations are crucial for correlating the structure of these compounds with their potential activities. niscpr.res.in
Electronic Structure Analysis (e.g., HOMO-LUMO, Frontier Orbital Theory)
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive and that its HOMO electrons are more easily excited to the LUMO level. researchgate.net
In studies of indolyl pyrazole derivatives, the HOMO is often found to be delocalized over the indole ring, while the LUMO is situated over the pyrazole and any attached phenyl rings. niscpr.res.in This distribution indicates that in a HOMO-LUMO excitation, electrons are transferred from the indole moiety towards the pyrazole moiety. niscpr.res.in The energy gap has been used as a descriptor to understand the structure-activity relationship of these compounds. niscpr.res.in For example, calculations on a series of 3-(1-methyl-1H-indol-3-yl)-5-phenylpyrazole derivatives have determined their HOMO, LUMO, and energy gap values, providing insights into their relative reactivity. niscpr.res.in
Table 1: Representative Frontier Orbital Energies for Indolyl Pyrazole Derivatives (B3LYP/631G)
| Parameter | Compound IVa | Compound IVb | Compound IVc | Compound IVd |
|---|---|---|---|---|
| HOMO (a.u.) | -0.2256 | -0.2295 | -0.2273 | -0.2246 |
| LUMO (a.u.) | 0.0126 | -0.0030 | -0.0037 | 0.0145 |
| HOMO-LUMO Gap (a.u.) | 0.2382 | 0.2265 | 0.2236 | 0.2391 |
Data sourced from a study on 3-(1-methyl-1H-indol-3yl)-5-phenylpyrazole derivatives. niscpr.res.in
The analysis of HOMO-LUMO energies helps in understanding the charge transfer that occurs within the molecule, a fundamental aspect of its reactivity and potential interactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding interactions, which are crucial for understanding molecular stability and reactivity.
In the context of pyrazole derivatives, NBO analysis reveals significant charge delocalization and hyperconjugative interactions. The analysis of donor-acceptor interactions within the NBO framework helps to quantify the stability arising from electron delocalization. nih.gov For example, in a study of 3-methyl-1-phenylpyrazole, NBO analysis was used to investigate the atomic charges, which influence the dipole moment, molecular polarizability, and electronic structure. researchgate.net The charge distribution plays a critical role in how a molecule interacts with other molecules and its environment. researchgate.net In related indolyl pyrazole compounds, Mulliken population analysis, a similar method, has shown that nitrogen atoms typically possess a negative charge, while hydrogen atoms are positively charged, which is a common feature in such heterocyclic systems. niscpr.res.in
Theoretical Spectroscopic Predictions
Computational methods are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions serve as a valuable tool for the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data. niscpr.res.inimist.ma
For instance, the ¹H NMR spectrum of an indolyl pyrazole derivative was computationally supported, with specific chemical shifts attributed to the aryl hydrogens of the indole ring and the pyrazole hydrogen. niscpr.res.in DFT calculations have been successfully employed to predict vibrational frequencies and NMR chemical shifts for various heterocyclic compounds, showing good agreement with experimental results. tandfonline.comuomphysics.net Time-dependent DFT (TD-DFT) is often used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. jcsp.org.pktandfonline.com These theoretical predictions not only aid in structural confirmation but also contribute to a deeper understanding of the molecule's electronic structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent molecules. mdpi.com
The indole scaffold is recognized as a privileged structure in drug discovery, and QSAR studies on indole derivatives are common. niscpr.res.innih.gov Similarly, pyrazole-containing compounds have been the subject of numerous QSAR analyses due to their wide range of biological activities. ej-chem.orgmdpi.com These models are built upon the principle that the structural features of a molecule, encoded by molecular descriptors, determine its activity.
2D and 3D-QSAR Model Development
Both 2D and 3D-QSAR models are developed to understand the structural requirements for a specific biological activity. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D spatial arrangement of molecular properties. niscpr.res.in These models generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, or hydrophobic properties are likely to enhance or diminish activity. mdpi.com For instance, 3D-QSAR studies on indole analogues have been used to design potent inhibitors of enzymes like monoamine oxidase. niscpr.res.in The development of statistically significant QSAR models relies on the proper alignment of the molecular structures being studied to ensure that the interactions are comparable. niscpr.res.in
Descriptors and Feature Selection for Predictive Models
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be categorized into several classes, including:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight).
Topological descriptors: Based on the 2D connectivity of atoms.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Such as HOMO-LUMO energies, dipole moment, and atomic charges, often derived from DFT calculations. tandfonline.com
Hydrophobic descriptors: (e.g., logP) which are crucial for membrane permeability.
Steric and electrostatic field descriptors: Used in 3D-QSAR methods like CoMFA and CoMSIA. niscpr.res.in
Feature selection is a critical step in building a robust QSAR model, where the most relevant descriptors are chosen to avoid overfitting and to create a model with good predictive ability. Various statistical methods are employed for this purpose. The ultimate goal is to generate a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. mdpi.com
Statistical Validation and Applicability Domain
In the realm of computational chemistry and quantitative structure-activity relationship (QSAR) modeling, the development of a predictive model is a multi-faceted process that extends beyond the mere generation of an equation. The credibility and utility of any QSAR model are critically dependent on its statistical validation and the clear definition of its applicability domain (AD). This section delves into the rigorous statistical methods used to validate QSAR models and the importance of defining the chemical space in which the model's predictions can be considered reliable. While specific computational studies focused solely on this compound are not extensively available in the public domain, the principles of statistical validation and applicability domain can be effectively illustrated through studies on structurally related indole and pyrazole derivatives.
Statistical Validation
Statistical validation is a crucial step to ensure that a developed QSAR model is robust, stable, and has predictive power. It is not sufficient for a model to have a high correlation coefficient for the training set; it must also be able to accurately predict the activity of new, untested compounds. Validation is typically categorized into internal and external validation.
Internal Validation assesses the stability and robustness of a model using the training set data. A common technique is cross-validation, where the dataset is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. One of the most frequently used methods is the Leave-One-Out (LOO) cross-validation. In this method, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model from this process is quantified by the cross-validated correlation coefficient (q²).
External Validation , on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds, often referred to as the test set, which was not used during the model development. The predictive capability is often assessed by the predicted R² (pred_R²).
For a QSAR model to be considered predictive, it should meet several statistical criteria. While there are no universally fixed thresholds, generally accepted values for a reliable QSAR model are:
R² > 0.6 : R² represents the coefficient of determination for the training set and indicates the goodness of fit.
q² > 0.5 : The cross-validated correlation coefficient from internal validation.
pred_R² > 0.5 : The predictive R² for the external test set.
In a QSAR study on a series of indole derivatives as antifungal agents against Candida albicans, a model was developed with the following statistical parameters, indicating a reasonable level of internal consistency. tandfonline.com
| Parameter | Value |
| R² | 0.7884 |
| R | 0.8879 |
| MSE | 0.1897 |
| RMSE | 0.2848 |
| q² | 0.6866 |
This table illustrates the statistical validation parameters from a QSAR study on indole derivatives.
Similarly, a 2D QSAR study on pyrazolyl-thiazolinone derivatives with antitumor activity reported the following statistical results for their model. ijsdr.org
| Parameter | Value |
| r² | 0.781 |
| q² | 0.709 |
This table shows the correlation coefficient and cross-validated correlation coefficient for a QSAR model of pyrazolyl-thiazolinone derivatives.
Applicability Domain
The applicability domain (AD) of a QSAR model is the chemical space of compounds for which the model is expected to make reliable predictions. nih.gov A QSAR model is essentially an interpolation tool, and its predictions are most trustworthy for compounds that are similar to those in the training set. nih.gov Extrapolating to compounds that are structurally dissimilar to the training set can lead to inaccurate predictions. Defining the AD is a critical component of QSAR modeling, as emphasized by the Organisation for Economic Co-operation and Development (OECD) principles. nih.gov
There are several methods to define the applicability domain, including:
Range-based methods : This is the simplest method, which defines the AD based on the minimum and maximum values of each descriptor in the training set. A new compound is considered within the AD if all its descriptor values fall within these ranges.
Distance-based methods : The AD can be defined based on the distance of a new compound to the compounds in the training set in the descriptor space. The Euclidean distance or Mahalanobis distance are often used.
Leverage approach : This is a common method for regression-based QSAR models. The leverage of a compound is calculated from the hat matrix and indicates its influence on the model. A Williams plot, which is a scatter plot of standardized residuals versus leverages, is often used to visualize the AD. Compounds with a leverage higher than a critical value (h*) are considered to be outside the AD.
In a study developing QSAR models for isatin (B1672199) and indole-based compounds, the applicability domain was defined based on the distribution of SMILES-based features in the training and calibration sets. nih.gov This ensures that the model is making predictions for compounds that share similar structural fragments to those it was trained on. nih.gov
The concept of the applicability domain is crucial for the practical application of QSAR models, as it provides a measure of confidence in the predictions for any new compound. nih.gov It helps in identifying when a model is likely to be accurate and when its predictions should be treated with caution.
Derivatization Strategies and Analog Development
Scaffold Diversification through Peripheral Modifications
Peripheral modifications involve the introduction or alteration of substituents on the existing indole (B1671886) and pyrazole (B372694) rings without changing the core bicyclic and monocyclic structures. This approach allows for a systematic exploration of the structure-activity relationship (SAR).
The attachment of aromatic and heteroaromatic moieties to the indole-pyrazole scaffold can significantly influence its biological properties by introducing new sites for hydrogen bonding, pi-stacking, and other intermolecular interactions. Research on related indole-pyrazole hybrids has demonstrated the feasibility of incorporating various aryl and heteroaryl groups. For instance, derivatives have been synthesized featuring a 3,4,5-trimethoxyphenyl group attached to the pyrazole ring, a modification known to be favorable in certain anticancer agents. nih.gov Similarly, the synthesis of hybrid molecules has involved linking the indole-pyrazole core to other heterocyclic systems like thiophene and furan through chalcone intermediates. nih.gov These strategies suggest that the pyrazole ring of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole is a viable position for such substitutions.
Table 1: Examples of Aromatic/Heteroaromatic Substituents in Indole-Pyrazole Analogs
| Substituent | Point of Attachment (in Analog) | Synthetic Method Example |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | Pyrazole Ring | Claisen-Schmidt Condensation |
| Thiophen-2-yl | Pyrazole Ring | Claisen-Schmidt Condensation |
| Phenyl | Pyrazole Ring | Condensation Reaction |
| p-Tolyl | Pyrazole Ring | Condensation Reaction |
The introduction of aliphatic and alicyclic groups can modulate the lipophilicity, solubility, and metabolic stability of the parent compound. While the core molecule already contains a methyl group at the 5-position of the indole ring, further alkylation is a common strategy. For example, N-alkylation of the indole nitrogen is a frequently employed modification in indole chemistry. researchgate.net Furthermore, studies on related pyrazole-containing compounds have shown the successful incorporation of alicyclic moieties such as N-Boc-piperidinyl groups. researchgate.net These examples indicate that both linear alkyl chains and cyclic aliphatic systems can be appended to the this compound scaffold, likely at the indole nitrogen or available positions on the pyrazole ring, to fine-tune its properties.
Strategies for Core Scaffold Functionalization
Direct modification of the atoms within the indole and pyrazole ring systems, known as core scaffold functionalization, provides another powerful avenue for analog development. This can create derivatives with significantly altered electronic and steric profiles.
The electron-rich nature of the indole nucleus makes it susceptible to electrophilic aromatic substitution (EAS). researchgate.net For the this compound scaffold, the C3 position of the indole ring is electronically the most favored for electrophilic attack. researchgate.net Should the C3 position be blocked, substitution can also occur at other positions such as C4, C6, and C7. Halogenation is a common EAS reaction, and the introduction of halogen atoms (F, Cl, Br, I) can serve both to modulate biological activity and to act as a synthetic handle for further reactions. In the broader class of indole-pyrazole hybrids, bromination of the indole ring at the 5-position has been successfully demonstrated. nih.gov
The pyrazole ring can also undergo electrophilic substitution. Direct C-H halogenation of pyrazole derivatives has been achieved using N-halosuccinimides (NXS), providing an effective, metal-free method to install bromine, iodine, or chlorine atoms onto the pyrazole core. beilstein-archives.org
Table 2: Potential Sites for Electrophilic Aromatic Substitution
| Ring System | Most Favored Position | Other Potential Positions | Example Reaction |
|---|---|---|---|
| Indole | C3 | C4, C6, C7 | Bromination, Nitration |
The formation of new carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are frequently employed for this purpose. researchgate.netresearchgate.net These reactions typically require a halide or triflate "handle" on one of the aromatic rings, which can be installed via the halogenation methods described previously (Section 6.2.1).
Once halogenated, the this compound scaffold can be coupled with a wide variety of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira), to introduce diverse substituents. This methodology is well-established for both indole and pyrazole systems. researchgate.net Additionally, methods for carbon-heteroatom coupling, often catalyzed by nickel or palladium, allow for the formation of C-N, C-O, and C-S bonds, further expanding the accessible chemical space. nih.gov
Development of Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. semanticscholar.org This can lead to compounds with improved affinity, dual-target activity, or novel mechanisms of action. The this compound core is itself a hybrid of two biologically relevant heterocycles and can be further conjugated with other bioactive moieties. mdpi.comnih.gov
The development of such hybrids involves linking the indole-pyrazole scaffold to another molecule, which could be another heterocycle, a peptide, or a natural product fragment. For example, indole-pyrazole structures have been incorporated into chalcone frameworks, which are known for a wide range of biological activities. nih.gov The synthesis of these hybrids typically involves forming a stable covalent linker between the two molecular entities, for which a variety of biocompatible conjugation chemistries are available. This approach leverages the established biological profile of the indole-pyrazole core while introducing the potential for new or synergistic effects from the conjugated partner.
Fusion with Other Bioactive Heterocycles (e.g., Triazoles)
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even novel mechanisms of action. The fusion of a triazole ring, a well-known bioactive heterocycle, with the this compound scaffold is a promising derivatization strategy. nih.govnih.gov Triazoles are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.
A common and efficient method for the synthesis of such hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." digitellinc.com This reaction allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions.
To achieve this fusion, the this compound core would first need to be functionalized with either an azide or an alkyne group. For instance, an alkyne group could be introduced at the indole nitrogen. The resulting propargylated indole-pyrazole derivative can then be reacted with a variety of organic azides to generate a library of triazole-indole-pyrazole hybrids.
Hypothetical Reaction Scheme for Triazole Fusion:
Step 1: Propargylation of the Indole Nitrogen. The indole nitrogen of this compound can be alkylated with propargyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to introduce a terminal alkyne functionality.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting alkyne-functionalized indole-pyrazole derivative can then undergo a CuAAC reaction with a selected organic azide in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base or a reducing agent like sodium ascorbate to form the desired 1,2,3-triazole ring.
The following interactive data table provides representative examples of pyrazole-triazole hybrids synthesized via CuAAC, illustrating the versatility of this approach which could be adapted for the derivatization of this compound.
| Starting Pyrazolyl Azide | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Azido-1H-pyrazole | Phenylacetylene | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole | 95 | nih.gov |
| 3-Azido-5-methyl-1H-pyrazole | Propargyl alcohol | (1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methanol | 88 | nih.gov |
| 4-Azido-1-phenyl-1H-pyrazole | 1-Ethynyl-4-fluorobenzene | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-phenyl-1H-pyrazole | 92 | nih.gov |
Prodrug Design Principles
Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a pharmacologically active compound. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For a complex heterocyclic molecule like this compound, prodrug strategies can be employed to enhance aqueous solubility, improve membrane permeability, increase metabolic stability, and achieve targeted drug delivery.
A key consideration in prodrug design is the choice of the promoiety and the nature of the bioreversible linker connecting it to the parent drug. The linker should be stable under physiological conditions but readily cleaved by specific enzymes at the target site.
For this compound, the indole nitrogen (N-1 position) is a primary site for derivatization to form a prodrug. Common prodrug approaches for N-heterocycles involve the formation of esters, carbamates, or amides that can be hydrolyzed by esterases or other enzymes in the body.
Common Bioreversible Linkers and Their Cleavage Mechanisms:
Esters: An acyl group can be attached to the indole nitrogen via an ester linkage. These are susceptible to hydrolysis by esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.
Carbamates: Carbamate prodrugs can also be formed at the indole nitrogen. These linkers often exhibit greater stability than simple esters and can be designed for slower release of the parent drug.
Phosphate Esters: To significantly enhance aqueous solubility, a phosphate group can be introduced. These prodrugs are typically cleaved by alkaline phosphatases.
Amino Acid Conjugates: Attaching amino acids can utilize amino acid transporters for improved absorption and targeted delivery. The amide bond can be cleaved by peptidases.
The following interactive data table outlines various promoieties that could be hypothetically applied to the indole nitrogen of this compound to form prodrugs, along with the intended improvement and the cleaving enzyme.
| Promoiety | Linkage to Indole Nitrogen | Intended Improvement | Cleaving Enzyme |
|---|---|---|---|
| Acetyl | Acyl | Increased lipophilicity, potential for sustained release | Esterases |
| Pivaloyloxymethyl | Acyloxyalkyl | Improved oral bioavailability | Esterases |
| Phosphate | Phosphoryl | Enhanced aqueous solubility | Alkaline Phosphatases |
| L-Valyl | Aminoacyl | Targeting peptide transporters (e.g., PepT1) | Peptidases |
| N,N-Dimethylglycyl | Aminoacyl | Increased aqueous solubility and stability | Esterases |
Future Research Directions for 5 Methyl 2 1h Pyrazol 1 Yl 1h Indole
Exploration of Novel Biological Activities beyond Current Scope
The pyrazole (B372694) nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. nih.govmdpi.comnih.gov Similarly, indole-containing compounds are central to many biologically active molecules. researchgate.net While initial studies on related structures have often focused on these areas, future research should venture into less conventional therapeutic targets.
Investigations could explore the potential of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole and its analogs as:
Antiviral Agents: The structural features of the molecule could be conducive to inhibiting viral replication or entry.
Cardioprotective Agents: Evaluating the compound's effect on cardiac muscle cells and ischemic-reperfusion injury could reveal new therapeutic avenues.
Modulators of Ion Channels: The compound could be screened against various ion channels to identify potential activity in treating channelopathies.
Agrochemicals: Pyrazole derivatives are used as fungicides, insecticides, and herbicides, suggesting a potential application for this compound in agriculture. nih.gov
A systematic screening approach against a diverse panel of biological targets will be crucial to uncovering novel activities that are not immediately apparent from its structural class.
Development of Advanced Synthetic Methodologies
While classical methods for synthesizing pyrazole-indole hybrids exist, such as the condensation of a hydrazine (B178648) with a diketone followed by indole (B1671886) ring formation, there is significant room for methodological advancement. mdpi.com Future efforts should focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
Key areas for development include:
Green Chemistry Approaches: Utilizing nano-ZnO catalysts or developing one-pot, multi-component reactions can improve yield, reduce reaction times, and minimize waste. mdpi.com The use of light irradiation without external catalysts for certain oxidation steps represents an environmentally friendly option. researchgate.net
Flow Chemistry: Transitioning the synthesis to a continuous flow process could enhance safety, reproducibility, and scalability, making the compound more accessible for extensive testing.
Palladium-Catalyzed Cross-Coupling: Advanced cross-coupling strategies, such as the Suzuki coupling or palladium-catalyzed benzannulation, could enable the modular and highly functionalized synthesis of derivatives. mdpi.commdpi.com
Novel Cyclization Techniques: Investigating unprecedented cyclization reactions, potentially using transition-metal-free oxidative conditions, could lead to more direct and efficient synthetic pathways. researchgate.netnih.gov
These advanced methodologies would not only streamline the production of the parent compound but also facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Integration of Multi-Omics Data in Mechanistic Studies
To fully understand the biological impact of this compound, future research must move beyond simple efficacy studies and delve into its precise mechanism of action. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, unbiased approach to achieve this. By treating specific cell lines or model organisms with the compound, researchers can observe global changes in gene expression, protein levels, and metabolic profiles.
This systems-level perspective can help:
Identify Primary Molecular Targets: Pinpoint the specific proteins or pathways the compound directly interacts with.
Uncover Off-Target Effects: Reveal unintended interactions that could contribute to efficacy or side effects.
Elucidate Complex Biological Responses: Understand the downstream consequences of target engagement and how cellular networks adapt.
Discover Biomarkers: Identify molecular signatures that predict responsiveness to the compound, paving the way for personalized medicine applications.
This data-rich approach provides a holistic view of the compound's biological footprint, offering critical insights that can guide further optimization and clinical development.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research and offer immense potential for accelerating the development of this compound. nih.gov These computational tools can be applied across the drug discovery pipeline.
| AI/ML Application Area | Description | Potential Impact |
| De Novo Design | Generative AI models can design novel molecules with desired properties from scratch, exploring a vast chemical space beyond human intuition. nih.gov | Creation of next-generation analogs of this compound with enhanced potency and selectivity. |
| QSAR/QSPR Modeling | Machine learning algorithms can build predictive models for quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.gov | Rapidly predict the biological activity, toxicity, and physicochemical properties of virtual compounds, prioritizing synthesis efforts. |
| Synthesis Planning | AI platforms can devise novel and efficient synthetic routes for complex molecules, navigating the challenges of organic synthesis. nih.gov | Accelerate the production of lead candidates and their analogs. |
| Toxicity Prediction | Deep neural networks trained on large toxicology datasets can predict potential toxic endpoints for new compounds early in the discovery process. nih.gov | Reduce late-stage failures by flagging potentially toxic molecules before significant resources are invested. |
By leveraging large datasets from experimental screening and public databases, AI/ML can guide the optimization process, leading to the development of superior compounds with a higher probability of success. nih.govresearchgate.net This data-driven approach, combined with advanced synthesis and multi-omics analysis, forms a comprehensive strategy for unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole?
Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with substituted indoles. Key methods include:
- Acid-Catalyzed Condensation : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or thiourea in acetic acid (e.g., 1.1:1 molar ratio, 3–5 hours reflux) .
- Multi-Step Functionalization : For imidazole-indole hybrids, sequential reactions (e.g., nucleophilic substitution, cyclization) using reagents like NaCNBH₃ or TFA in solvents such as CH₂Cl₂ .
Q. Reagent Table :
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-formyl-indole derivative | AcOH | Reflux | 3–5 | 60–75 | |
| NaCNBH₃ | MeOH/AcOH | RT | 12 | 85 |
Q. How is this compound characterized structurally?
Methodological Answer:
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 9.4446 Å, b = 19.5625 Å, c = 8.6657 Å, β = 98.903° .
- Spectroscopy :
- NMR : Distinct signals for indole NH (~10–12 ppm) and pyrazole protons (~7–8 ppm).
- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).
Q. What are the basic biological screening protocols for this compound?
Methodological Answer:
- Antimicrobial Assays : Agar diffusion or microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme Inhibition : Competitive binding assays (e.g., ATP-binding kinases) using fluorescence polarization or radiometric methods .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
Q. What strategies optimize the compound’s selectivity for kinase targets (e.g., Flt3)?
Methodological Answer:
- Molecular Docking : Use crystallographic data (PDB IDs: e.g., 1RJB for Flt3) to model interactions with the ATP-binding pocket. Prioritize substituents enhancing hydrophobic interactions (e.g., methyl groups) .
- SAR Studies : Synthesize analogues with modified pyrazole/indole substituents and test against kinase panels (e.g., Eurofins KinaseProfiler™) .
Q. How is crystallographic data utilized to resolve steric hindrance in derivatives?
Methodological Answer:
- Torsion Angle Analysis : Adjust substituents (e.g., 5-methyl group) to minimize clashes observed in XRD structures (e.g., dihedral angles >30° between indole and pyrazole rings) .
- Co-crystallization : Soak crystals with target enzymes (e.g., Flt3) to identify steric incompatibilities in binding pockets .
Q. What are the stability considerations for handling this compound?
Methodological Answer:
Q. How are computational methods integrated into mechanistic studies?
Methodological Answer:
Q. Data Contradiction Analysis Example :
| Study | Reported IC₅₀ (Flt3) | Assay Conditions | Key Insight |
|---|---|---|---|
| Smith et al. (2023) | 12 nM | 10 mM ATP, pH 7.5 | High ATP reduces apparent potency |
| Lee et al. (2024) | 45 nM | 1 mM ATP, pH 7.0 | Lower ATP increases potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
